molecular formula C17H14N2O2S B12612213 N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-26-1

N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

Cat. No.: B12612213
CAS No.: 914644-26-1
M. Wt: 310.4 g/mol
InChI Key: HLLSJYXLZWQUDS-UHFFFAOYSA-N
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Description

N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a thienopyridine-based compound characterized by a fused thiophene-pyridine core substituted with a 4-methylbenzoyl group at the 3-position and an acetamide moiety at the 2-position. Thienopyridines are heterocyclic systems of significant pharmacological interest due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors . This compound’s design leverages the electron-rich thienopyridine scaffold for enhanced binding affinity, while the 4-methylbenzoyl and acetamide groups modulate solubility and target specificity. Its synthesis typically involves multi-step reactions, including cyclization and amidation, as seen in analogous compounds .

Properties

CAS No.

914644-26-1

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

N-[3-(4-methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

InChI

InChI=1S/C17H14N2O2S/c1-10-3-5-12(6-4-10)16(21)15-13-7-8-18-9-14(13)22-17(15)19-11(2)20/h3-9H,1-2H3,(H,19,20)

InChI Key

HLLSJYXLZWQUDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through various methods, including the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced through acylation reactions using 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Acetylation: The final step involves the acetylation of the thieno[2,3-c]pyridine derivative using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thieno[2,3-c]pyridine core.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted thieno[2,3-c]pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide exhibit promising anticancer properties. For instance, studies have shown that thieno[2,3-c]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that specific modifications in the thieno[2,3-c]pyridine core enhance its cytotoxicity against human cancer cell lines .
  • Antiviral Properties
    • The compound has been investigated for its potential antiviral effects. Recent findings suggest that thieno[2,3-c]pyridine derivatives can act against viral infections by inhibiting key viral enzymes or interfering with viral replication processes. For example, a related compound was found to exhibit activity against HIV and other viruses by targeting reverse transcriptase .
  • Anti-inflammatory Effects
    • This compound has also shown anti-inflammatory properties in preclinical models. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in Bioorganic and Medicinal Chemistry Letters explored a series of thieno[2,3-c]pyridine derivatives, including this compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antiviral Activity

In a study focusing on antiviral compounds, derivatives of thieno[2,3-c]pyridine were tested against HIV strains. This compound demonstrated significant inhibitory effects on viral replication with an EC50 value lower than that of standard antiviral agents. This suggests its potential as a lead compound for further development in antiviral therapy .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/EC50 ValueReference
AnticancerThis compoundLow µM
AntiviralThieno[2,3-c]pyridine Derivative< 0.35 µM
Anti-inflammatoryThieno[2,3-c]pyridine DerivativeNot specified

Mechanism of Action

The mechanism of action of N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core can mimic ATP and bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide (CAS 914644-27-2): Differs by a 4-methoxybenzoyl group instead of 4-methylbenzoyl.

3-Amino-4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamide: Features a carboxamide and ethoxycarbonyl group, enhancing steric bulk and electronic effects .

N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide: Incorporates a benzo[d]thiazole ring, which may confer distinct bioactivity, such as APE1 endonuclease inhibition .

Physico-Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₁₇H₁₄N₂O₂S 322.37 4-Methylbenzoyl, acetamide
N-[3-(4-Methoxybenzoyl)... (CAS 914644-27-2) C₁₇H₁₄N₂O₃S 326.37 4-Methoxybenzoyl, acetamide
3-Amino-4-(4-methoxyphenyl)... C₁₉H₁₉N₃O₃S 369.44 Ethoxycarbonyl, carboxamide

Key Differences and Implications

  • Substituent Effects : Methoxy groups enhance polarity and hydrogen bonding (e.g., CAS 914644-27-2) but may reduce metabolic stability compared to methyl groups .
  • Synthetic Routes : Cyclization methods (e.g., Thorpe-Ziegler) vs. click chemistry influence scalability and functional group compatibility .
  • triazoles for antimicrobial action .

Biological Activity

N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C16H18N2OS
  • Molecular Weight : 286.39 g/mol
  • CAS Number : 1256257-08-5

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Antiviral Activity : Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, modifications in thieno[2,3-c]pyridine structures have shown enhanced affinity for viral proteins, suggesting a potential mechanism for inhibiting viral replication .
  • Acetylcholinesterase Inhibition : Compounds with similar heterocyclic cores have demonstrated acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating conditions like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, thus enhancing cholinergic signaling .
  • Anticancer Properties : Preliminary studies suggest that derivatives of thieno[2,3-c]pyridine may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis and tumor growth. This inhibition could impede cancer progression by disrupting the blood supply to tumors .

Biological Activity Data

Activity TypeTargetIC50 Value (µM)Reference
AntiviralTMV CP0.20
AcetylcholinesteraseAChE2.7
AnticancerVEGFR-2Not specified

Case Studies

  • Antiviral Efficacy :
    A study focusing on thieno[2,3-c]pyridine derivatives demonstrated that specific substitutions enhanced their antiviral activity against Tobacco Mosaic Virus (TMV). The compound showed improved binding affinity and reduced viral replication rates in vitro.
  • Neuroprotective Effects :
    In a model simulating Alzheimer's disease, compounds structurally related to this compound exhibited neuroprotective effects by significantly inhibiting AChE activity. This suggests potential therapeutic applications for cognitive decline associated with neurodegenerative disorders.
  • Cancer Research :
    Research on the anti-cancer properties of thieno[2,3-c]pyridine derivatives indicated promising results in inhibiting tumor growth through VEGFR-2 pathways. In vitro assays revealed that these compounds could significantly reduce cell proliferation in cancer cell lines.

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